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Compound of Interest

Compound Name: Methyl 2-acetoxybenzoate

Cat. No.: B1217854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Methyl 2-
acetoxybenzoate as a versatile intermediate in the synthesis of bioactive molecules. The

following sections outline its application in the preparation of key pharmaceutical compounds,

including Salicylamide, Celecoxib analogues, and Benzocaine derivatives.

Overview of Methyl 2-acetoxybenzoate
Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, is the methyl ester of

acetylsalicylic acid.[1] Its chemical structure features an ester group and an acetoxy group,

making it a valuable precursor in various organic transformations.[1] It serves as a prodrug to

the anti-inflammatory agent aspirin and can be hydrolyzed to methyl salicylate.[2] Its reactivity

with nucleophiles allows for its use in esterification and acylation reactions, rendering it a useful

building block in medicinal chemistry.[1]

Synthesis of Salicylamide
Salicylamide, a non-steroidal anti-inflammatory drug (NSAID), can be synthesized from Methyl
2-acetoxybenzoate in a two-step process involving hydrolysis followed by amidation.

Step 1: Hydrolysis of Methyl 2-acetoxybenzoate to
Methyl Salicylate
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Protocol:

To a round-bottom flask, add Methyl 2-acetoxybenzoate (1.0 eq).

Add a 1 M solution of aqueous sodium hydroxide (2.2 eq).

Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield methyl salicylate.

Quantitative Data:

Reactant Molar Ratio Expected Yield

Methyl 2-acetoxybenzoate 1.0 95-98%

Sodium Hydroxide 2.2 -

Step 2: Amidation of Methyl Salicylate to Salicylamide
Protocol:

In a sealed vessel, dissolve methyl salicylate (1.0 eq) in methanol.

Add a 7 M solution of ammonia in methanol (10 eq).

Heat the mixture to 100°C for 24 hours.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the crude product by recrystallization from hot water to afford Salicylamide.

Quantitative Data:
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Reactant Molar Ratio Temperature Time Expected Yield

Methyl Salicylate 1.0 100°C 24 h 85-90%

Ammonia (7M in

MeOH)
10 100°C 24 h -

Synthetic Workflow for Salicylamide

Methyl 2-acetoxybenzoate

1. Hydrolysis
(NaOH, H₂O)

Methyl Salicylate

2. Amidation
(NH₃, MeOH)

Salicylamide

Click to download full resolution via product page

Caption: Synthetic route from Methyl 2-acetoxybenzoate to Salicylamide.

Synthesis of a Celecoxib Analogue Intermediate
Celecoxib is a selective COX-2 inhibitor. An analogous phenylhydrazine intermediate, a key

building block for Celecoxib and its derivatives, can be synthesized from Methyl 2-
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acetoxybenzoate.

Proposed Synthetic Pathway:

A plausible multi-step synthesis to a key phenylhydrazine intermediate for celecoxib analogues

starts from Methyl 2-acetoxybenzoate. This pathway involves hydrolysis, nitration, reduction

of the nitro group, diazotization of the resulting aniline, and finally reduction of the diazonium

salt to the desired hydrazine.

Detailed Protocol for a Phenylhydrazine Intermediate
Step 1: Hydrolysis to Salicylic Acid

Hydrolyze Methyl 2-acetoxybenzoate with excess aqueous sodium hydroxide, followed by

acidification to yield salicylic acid.

Step 2: Nitration of Salicylic Acid

To a solution of salicylic acid (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of

concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

Stir the reaction at 0°C for 2 hours.

Pour the reaction mixture onto ice and filter the resulting precipitate.

Step 3: Reduction of the Nitro Group

Suspend the nitrated salicylic acid (1.0 eq) in ethanol.

Add tin(II) chloride dihydrate (3.0 eq) and heat the mixture to reflux for 4 hours.

Cool the reaction, neutralize with sodium bicarbonate, and extract the product with ethyl

acetate.

Step 4: Diazotization and Reduction to Hydrazine

Dissolve the amino-salicylic acid derivative (1.0 eq) in aqueous HCl and cool to 0°C.

Add a solution of sodium nitrite (1.0 eq) in water dropwise.
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To the resulting diazonium salt solution, add a cold solution of tin(II) chloride in concentrated

HCl and stir at 0°C for 1 hour.

Filter the precipitated hydrazine hydrochloride salt.

Quantitative Data (Illustrative):

Step Key Reagents Conditions Expected Yield

1. Hydrolysis NaOH, HCl RT, then 0°C >95%

2. Nitration HNO₃, H₂SO₄ 0°C, 2 h 70-80%

3. Reduction SnCl₂·2H₂O Reflux, 4 h 80-90%

4.

Diazotization/Reductio

n

NaNO₂, SnCl₂ 0°C, 1 h 60-70%

Logical Workflow for Phenylhydrazine Intermediate Synthesis
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Caption: Multi-step synthesis of a key Celecoxib intermediate.

Synthesis of a Benzocaine Derivative Intermediate
Benzocaine is a local anesthetic. A derivative can be prepared from an intermediate

synthesized from Methyl 2-acetoxybenzoate through a sequence of nitration, reduction, and

esterification.

Protocol for a p-Aminobenzoic Acid Derivative
Step 1: Nitration of Methyl 2-acetoxybenzoate

Dissolve Methyl 2-acetoxybenzoate (1.0 eq) in concentrated sulfuric acid at 0°C.
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Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.

Stir for 1 hour, then pour onto crushed ice.

Filter and wash the precipitate with cold water.

Step 2: Reduction of the Nitro Group

Suspend the nitrated product (1.0 eq) in ethanol.

Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.

Heat the mixture to reflux for 3 hours.

Filter the hot reaction mixture through celite and concentrate the filtrate.

Step 3: Hydrolysis to p-Aminobenzoic Acid Derivative

Dissolve the amino derivative in aqueous NaOH and heat to reflux for 2 hours.

Cool the solution and acidify with HCl to precipitate the p-aminobenzoic acid derivative.

Quantitative Data (Illustrative):

Step Key Reagents Conditions Expected Yield

1. Nitration fuming HNO₃, H₂SO₄ 0-5°C, 1 h 75-85%

2. Reduction Fe, NH₄Cl Reflux, 3 h 85-95%

3. Hydrolysis NaOH, HCl Reflux, 2 h >90%

Experimental Workflow for Benzocaine Derivative Intermediate
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Synthesis of p-Aminobenzoic Acid Derivative
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Caption: Synthesis of a key intermediate for Benzocaine derivatives.

Signaling Pathway Inhibition by Celecoxib
Analogues
Celecoxib and its analogues are known to selectively inhibit the Cyclooxygenase-2 (COX-2)

enzyme. The COX-2 pathway is a key inflammatory pathway.

COX-2 Signaling Pathway in Inflammation:

Inflammatory stimuli, such as cytokines (e.g., IL-1β) and growth factors, activate intracellular

signaling cascades involving MAP kinases (Erk1/2, JNK, p38) and NF-κB.[3] These pathways

converge to upregulate the expression of the COX-2 gene.[3] COX-2 then catalyzes the

conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of

inflammation, pain, and fever.[4] Selective COX-2 inhibitors, such as Celecoxib, block this step,

thereby reducing the production of pro-inflammatory prostaglandins.

COX-2 Inflammatory Signaling Pathway
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Caption: Inhibition of the COX-2 pathway by Celecoxib analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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